Distinct Multistep Biotransformation Pathway: N-Oxidation + Glucuronidation versus Single-Step Direct Glucuronidation
Mirabegron Hydroxylamine-O-Glucuronide (M15) is formed via a unique multistep metabolic sequence—secondary amine N-oxidation followed by glucuronidation—as catalogued in the INTEDE metabolic reaction database (MR004781: 'Multi-steps Reaction - N-oxidation; glucuronidation') [1]. In contrast, the major circulating metabolite M11 (O-glucuronide) is formed by single-step O-glucuronidation catalyzed predominantly by UGT2B7, with rhUGT2B7 showing an activity of 11.3 pmol/min/mg protein and a Kₘ of 486 μM in recombinant human UGT assays [2]. M13 (carbamoyl-glucuronide) is formed by UGT1A3 and M14 (N-glucuronide) by UGT1A8, with mefenamic acid inhibiting M11 formation in pooled human liver microsomes with an IC₅₀ of 22.8 μM [2]. The enzymatic machinery responsible for the N-oxidation step of M15 formation has not been fully resolved, indicating potential involvement of cytochrome P450 isoforms (CYP3A4/CYP2D6) or flavin-containing monooxygenases upstream of the glucuronidation step, creating a differential susceptibility to CYP-mediated drug–drug interactions not applicable to direct glucuronide metabolites M11–M14 [3].
| Evidence Dimension | Metabolic formation pathway and enzyme specificity |
|---|---|
| Target Compound Data | M15: multistep (N-oxidation + glucuronidation); UGT isoform for glucuronidation step not definitively assigned in published literature |
| Comparator Or Baseline | M11 (O-glucuronide): single-step O-glucuronidation; predominantly UGT2B7; rhUGT2B7 activity 11.3 pmol/min/mg protein, Kₘ 486 μM; IC₅₀ mefenamic acid 22.8 μM in pooled HLMs. M13: UGT1A3. M14: UGT1A8. |
| Quantified Difference | M15 requires two enzymatic steps vs. one step for M11; enzyme isoform participation differs qualitatively (unresolved for M15 vs. definitively assigned UGT2B7 for M11) |
| Conditions | Human liver microsome (HLM) and recombinant human UGT (rhUGT) assays; mirabegron substrate 1–1000 μM; incubation 120 min at 37°C, pH 7.5 Tris-HCl buffer, 2 mM UDP-glucuronic acid [2]. Metabolic reaction classification from INTEDE database [1]. |
Why This Matters
Procurement of the correct metabolite standard (M15 vs. M11) is critical for DDI risk assessment and metabolite-specific quantification, as M15's multistep formation renders it sensitive to both CYP and UGT inhibition while M11 reflects UGT2B7 activity alone.
- [1] INTEDE Database. Metabolic Reaction MR004781: Mirabegron to Mirabegron M15 Metabolite (Multi-steps Reaction - N-oxidation; glucuronidation). https://intede.idrblab.net/data/metabolic-reaction/details/MR004781 View Source
- [2] Konishi K, Tenmizu D, Takusagawa S. Identification of Uridine 5'-Diphosphate-Glucuronosyltransferases Responsible for the Glucuronidation of Mirabegron, a Potent and Selective β3-Adrenoceptor Agonist, in Human Liver Microsomes. Eur J Drug Metab Pharmacokinet. 2018 Jun;43(3):301-309. doi:10.1007/s13318-017-0450-x. PMID: 29164523. View Source
- [3] Takusagawa S, Yajima K, Miyashita A, Uehara S, Iwatsubo T, Usui T. Identification of human cytochrome P450 isoforms and esterases involved in the metabolism of mirabegron, a potent and selective beta(3)-adrenoceptor agonist. Xenobiotica. 2012 Oct;42(10):957-67. doi:10.3109/00498254.2012.684771. PMID: 22509825. View Source
